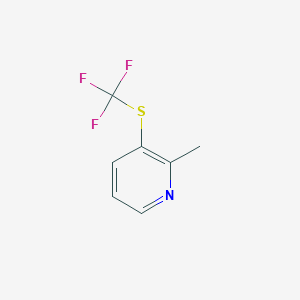

2-Methyl-3-((trifluoromethyl)thio)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Science

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal and agricultural chemistry. nih.govdovepress.comresearchgate.netrsc.org As an isostere of benzene (B151609), pyridine is a key precursor in the synthesis of a vast array of pharmaceuticals and agrochemicals. nih.govrsc.org Its nitrogen atom imparts unique properties, including the ability to act as a hydrogen bond acceptor and to influence the basicity of the molecule, which can be crucial for biological activity. nih.gov The pyridine nucleus is present in over 7,000 existing drug molecules of medicinal importance and is a common feature in many FDA-approved drugs. nih.govrsc.org This prevalence is due to its ability to improve the pharmacological profile of a molecule, including its solubility and bioavailability. nih.gov The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the properties of the molecule for specific applications. dovepress.comresearchgate.net

The Integral Role of Fluorine and Trifluoromethyl Moieties in Molecular Design

The introduction of fluorine and trifluoromethyl (-CF3) groups is a widely employed strategy in modern drug design and materials science. bohrium.comhovione.com Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule, influencing its pKa, conformation, and metabolic stability. researchgate.netnih.gov The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. mdpi.comtandfonline.com

The trifluoromethyl group, in particular, is one of the most utilized fluorinated moieties in pharmaceuticals. mdpi.com Its presence can enhance lipophilicity, which can improve membrane permeability and drug-receptor interactions. mdpi.comnih.gov The C-F bond is exceptionally strong, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com This group is often used as a bioisostere for other chemical groups like chlorine or a methyl group, but its unique combination of size, lipophilicity, and strong electron-withdrawing nature sets it apart. mdpi.com

Contextualization of Trifluoromethylthio Substituents in Advanced Heterocyclic Chemistry

The trifluoromethylthio (-SCF3) group is a valuable substituent in the design of advanced heterocyclic compounds. bohrium.com This group is known for its high lipophilicity and strong electron-withdrawing properties, which can significantly modulate the physicochemical and biological characteristics of a parent molecule. bohrium.com The incorporation of the -SCF3 group into heterocyclic systems is an area of active research, with numerous methods being developed for its efficient introduction. acs.org In the context of drug discovery, the trifluoromethylthio group is found in a number of bioactive molecules and is recognized for its ability to enhance metabolic stability and influence binding affinity to biological targets. bohrium.com The synthesis of trifluoromethylthiolated heterocycles is a key focus, as these compounds are considered important scaffolds for the development of new pharmaceuticals and agrochemicals. bohrium.com

Position of 2-Methyl-3-((trifluoromethyl)thio)pyridine in the Broader Research Landscape

The compound 2-Methyl-3-((trifluoromethyl)thio)pyridine emerges at the intersection of these key chemical motifs. It combines the proven biological relevance of the pyridine scaffold with the advantageous properties conferred by the trifluoromethylthio group. Research into trifluoromethyl-substituted pyridines (TFMPs) has been driven by their successful application in the agrochemical industry, with numerous TFMP-containing products commercialized as herbicides, fungicides, and insecticides. nih.govresearchgate.netresearchoutreach.orgresearchgate.net The biological activity of these compounds is attributed to the synergistic effect of the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. nih.govresearchgate.net While specific research on 2-Methyl-3-((trifluoromethyl)thio)pyridine is not as extensively documented as for some of its isomers or related analogs, its structure suggests significant potential as a building block in the synthesis of novel bioactive compounds. The strategic placement of the methyl and trifluoromethylthio groups on the pyridine ring is expected to influence its reactivity, selectivity, and biological profile, making it a compound of interest for further investigation in medicinal and materials science.

Data Tables

Table 1: Physicochemical Properties of Constituent Moieties

| Moiety | Key Physicochemical Properties | Reference |

| Pyridine | Aromatic, weakly basic, polar, hydrogen bond acceptor | nih.gov |

| Methyl Group | Aliphatic, nonpolar, increases steric bulk | thegoodscentscompany.com |

| Trifluoromethyl Group | Highly electronegative, strong electron-withdrawing effect, increases lipophilicity and metabolic stability | mdpi.com |

| Trifluoromethylthio Group | Highly lipophilic, strong electron-withdrawing nature, enhances metabolic stability | bohrium.com |

Table 2: General Applications of Related Compound Classes in Research

| Compound Class | Primary Areas of Application | Examples of Research Focus | Reference |

| Trifluoromethylpyridines | Agrochemicals, Pharmaceuticals | Development of new herbicides, fungicides, insecticides, and therapeutic agents. | nih.govresearchgate.netresearchoutreach.org |

| Thienopyridines | Medicinal Chemistry | Synthesis of antitumor and antiangiogenic agents. | mdpi.com |

| Fluorinated Heterocycles | Drug Discovery, Materials Science | Enhancement of binding affinity, metabolic stability, and bioavailability of drug candidates. | tandfonline.comacs.orgresearchgate.netresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C7H6F3NS |

|---|---|

Molecular Weight |

193.19 g/mol |

IUPAC Name |

2-methyl-3-(trifluoromethylsulfanyl)pyridine |

InChI |

InChI=1S/C7H6F3NS/c1-5-6(3-2-4-11-5)12-7(8,9)10/h2-4H,1H3 |

InChI Key |

KIDMSUFCSFBOLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)SC(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring significantly influence the regioselectivity and rate of such reactions. In 2-Methyl-3-((trifluoromethyl)thio)pyridine, the activating methyl group at the 2-position and the deactivating trifluoromethylthio group at the 3-position create a complex substitution pattern.

Regioselective Nitration Reactions

The nitration of pyridine derivatives is a classic example of electrophilic aromatic substitution. The directing effects of the existing substituents on the pyridine ring of 2-Methyl-3-((trifluoromethyl)thio)pyridine are crucial in determining the position of the incoming nitro group. The methyl group at the 2-position is an activating group and directs electrophiles to the ortho and para positions (positions 3 and 5). Conversely, the trifluoromethylthio group at the 3-position is a strong deactivating group and a meta-director (directing to positions 5).

Considering these opposing effects, the most likely position for nitration would be the C-5 position, as it is activated by the methyl group and is the meta position relative to the deactivating trifluoromethylthio group. The electron-donating methyl group helps to stabilize the cationic intermediate formed during the substitution process at this position. youtube.com The electron-deficient nature of the pyridine ring itself generally disfavors electrophilic attack, often requiring harsh reaction conditions. youtube.com

Table 1: Predicted Regioselectivity in the Nitration of 2-Methyl-3-((trifluoromethyl)thio)pyridine

| Reagents | Predicted Major Product | Predicted Minor Products |

| HNO₃/H₂SO₄ | 2-Methyl-5-nitro-3-((trifluoromethyl)thio)pyridine | 2-Methyl-4-nitro-3-((trifluoromethyl)thio)pyridine, 2-Methyl-6-nitro-3-((trifluoromethyl)thio)pyridine |

Nucleophilic Substitution Reactions

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. The presence of electron-withdrawing groups further enhances this reactivity.

Reactivity at Halogenated Pyridine Positions

While 2-Methyl-3-((trifluoromethyl)thio)pyridine itself does not possess a halogen, its halogenated derivatives would be expected to be highly reactive towards nucleophiles. For instance, a hypothetical 6-chloro-2-methyl-3-((trifluoromethyl)thio)pyridine would be an excellent substrate for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position is para to the ring nitrogen and ortho to the electron-donating methyl group, making it a prime site for displacement by various nucleophiles such as alkoxides, amines, and thiols. The strong electron-withdrawing nature of the trifluoromethylthio group at the 3-position would further activate the ring towards nucleophilic attack. nih.govresearchoutreach.org

Examination of Potential Trifluoromethylthio Group Displacement

The trifluoromethylthio (SCF₃) group itself can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution reactions, although it is generally less facile than the displacement of a halogen. The high electronegativity of the trifluoromethyl group makes the sulfur atom susceptible to nucleophilic attack. In highly activated systems, such as perfluorinated pyridines, the displacement of a trifluoromethylthio group by strong nucleophiles has been observed. psu.edu For 2-Methyl-3-((trifluoromethyl)thio)pyridine, displacement of the SCF₃ group would likely require harsh reaction conditions and a potent nucleophile, and would be in competition with substitution at other positions if a better leaving group is present.

Oxidation and Reduction Chemistry of the Sulfur Moiety

The sulfur atom in the trifluoromethylthio group is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic properties and biological activity of the molecule.

Transformation of Thioethers to Sulfoxides and Sulfones

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose. For the conversion of 2-Methyl-3-((trifluoromethyl)thio)pyridine to its corresponding sulfoxide, 2-Methyl-3-((trifluoromethyl)sulfinyl)pyridine, mild oxidizing agents such as hydrogen peroxide in acetic acid are often utilized to avoid over-oxidation to the sulfone. mdpi.com

Further oxidation to the sulfone, 2-Methyl-3-((trifluoromethyl)sulfonyl)pyridine, can be achieved using stronger oxidizing agents or more forcing conditions. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) are commonly used for this transformation. organic-chemistry.org The resulting sulfone possesses a highly electron-withdrawing trifluoromethylsulfonyl group, which would render the pyridine ring even more electron-deficient.

Table 2: Oxidation Products of 2-Methyl-3-((trifluoromethyl)thio)pyridine

| Starting Material | Oxidizing Agent | Product |

| 2-Methyl-3-((trifluoromethyl)thio)pyridine | H₂O₂/AcOH | 2-Methyl-3-((trifluoromethyl)sulfinyl)pyridine |

| 2-Methyl-3-((trifluoromethyl)thio)pyridine | m-CPBA (2 equiv.) | 2-Methyl-3-((trifluoromethyl)sulfonyl)pyridine |

| 2-Methyl-3-((trifluoromethyl)sulfinyl)pyridine | m-CPBA | 2-Methyl-3-((trifluoromethyl)sulfonyl)pyridine |

Modulation of Biological Activity through Sulfur Oxidation States

The biological profile of organosulfur compounds can often be tuned by altering the oxidation state of the sulfur atom. For pyridine derivatives containing a trifluoromethylthioether moiety, oxidation of the sulfur to its corresponding sulfoxide and sulfone states can have a profound impact on activity. While specific studies on the oxidation of 2-Methyl-3-((trifluoromethyl)thio)pyridine and the subsequent biological testing of its oxidized derivatives are not extensively documented, research on analogous trifluoromethylpyridine structures provides significant insights.

In studies of structurally related 3-chloro-5-(trifluoromethyl)pyridine (B1270821) amides, the conversion of a thioether linkage to a sulfoxide or sulfone has been shown to variably affect biological efficacy. For instance, against the plant pathogen Ralstonia solanacearum, a thioether-containing compound showed significantly higher activity (67%) than its corresponding sulfone, which was inactive. rsc.org Conversely, against the same pathogen, other sulfone and sulfoxide derivatives exhibited higher activities than their thioether precursors. rsc.org

This variability suggests that the influence of sulfur oxidation on bioactivity is highly dependent on the specific molecular scaffold and the biological target. The changes in electronic properties, steric profile, and hydrogen bonding capacity upon oxidation from thioether to sulfoxide and sulfone are critical determinants of these effects. The sulfoxide and sulfone groups are more polar and can act as hydrogen bond acceptors, which can lead to different interactions with biological receptors compared to the less polar thioether. Research on styrylsulfonyl-methylpyridine derivatives has also highlighted the potent anticancer activity associated with the sulfonyl moiety, suggesting that oxidation can be a viable strategy for enhancing or modifying the biological properties of sulfur-containing pyridines. nih.gov

| Parent Compound Class | Sulfur Oxidation State | Observed Biological Activity Trend | Target Organism/Cell | Reference |

| Trifluoromethylpyridine Amides | Thioether -> Sulfone | Activity decreased sharply | P. xylostella | rsc.org |

| Trifluoromethylpyridine Amides | Thioether -> Sulfone | Activity decreased to zero | R. solanacearum | rsc.org |

| Trifluoromethylpyridine Amides | Thioether -> Sulfoxide/Sulfone | Activity increased | R. solanacearum | rsc.org |

Derivatization of the Pyridine Core and Appendages

The methyl group at the 2-position of the pyridine ring (an α-picoline derivative) is a versatile handle for a wide range of chemical transformations. Its protons are acidic due to the electron-withdrawing nature of the adjacent nitrogen atom, allowing for deprotonation and subsequent reaction with electrophiles. chemicalbook.com

Common functionalization reactions include:

Oxidation: The methyl group can be oxidized to a carboxylic acid (picolinic acid) using strong oxidizing agents like potassium permanganate (KMnO₄). chemicalbook.comwikipedia.org Milder oxidation could potentially yield the corresponding aldehyde or alcohol.

Condensation: The activated methyl group can undergo condensation reactions. A notable example is the reaction with formaldehyde (B43269) to produce 2-vinylpyridine, a key industrial monomer. chemicalbook.comwikipedia.org Similar condensations with other aldehydes and ketones are also possible, often requiring a base or acid catalyst. Research on 2-methyl-3-nitropyridines has shown that condensation with various aromatic aldehydes proceeds smoothly in the presence of a catalyst to yield styrylpyridines. mdpi.com

Deprotonation and Alkylation: Treatment with a strong base, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), deprotonates the methyl group to form a nucleophilic carbanion (H₂C⁻-C₅H₃N-S-CF₃). chemicalbook.comwikipedia.org This anion is a powerful nucleophile that can react with a variety of electrophiles, including alkyl halides, carbonyl compounds, and disulfides, allowing for the introduction of diverse functional groups onto the side chain. nih.govresearchgate.net

| Reaction Type | Reagent(s) | Product Type | Reference |

| Oxidation | KMnO₄ | Carboxylic Acid | chemicalbook.comwikipedia.org |

| Condensation | Formaldehyde | Vinyl Group | chemicalbook.comwikipedia.org |

| Deprotonation | Butyllithium | Carbanion | chemicalbook.com |

| Thio-substitution | Base (e.g., KDA), Dimethyldisulfide | Dithioacetals, Trithioorthoesters | nih.govresearchgate.net |

The electronic nature of the substituents on the pyridine ring dictates the regioselectivity of further functionalization at the C4, C5, and C6 positions. The 2-methyl group is an electron-donating group, which tends to activate the ring towards electrophilic substitution, particularly at the C5 position. Conversely, the 3-((trifluoromethyl)thio) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, deactivating the ring towards electrophilic attack and activating it for nucleophilic aromatic substitution (SNAr).

The interplay between the activating 2-methyl group and the deactivating 3-((trifluoromethyl)thio) group makes predicting the site of electrophilic substitution complex. However, the C5 position is generally the most likely site for electrophilic attack due to activation from the methyl group and being meta to the deactivating trifluoromethylthio group.

For nucleophilic substitution, the electron-deficient nature of the pyridine ring, enhanced by the -SCF₃ group, makes the ring susceptible to attack. Late-stage functionalization of complex pyridines has been achieved at the position alpha to the nitrogen (C2 or C6) through a sequence of C-H fluorination followed by nucleophilic aromatic substitution of the fluoride (B91410). researchgate.net Methods for C4-selective functionalization of pyridines have also been developed, often involving directed metalation protocols. nih.gov

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, formed by the reaction of aldehydes or ketones with hydrazine (B178648). Hydrazones and their derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor properties. researchgate.netnih.govresearchgate.net

For 2-Methyl-3-((trifluoromethyl)thio)pyridine, the formation of a hydrazone derivative would typically proceed via a two-step sequence. First, the methyl group at the C2 position would need to be oxidized to an acetyl group (a ketone). This can be achieved through various synthetic methods, such as those starting from the metalated picoline anion followed by reaction with an acetylating agent.

Once the ketone, 2-acetyl-3-((trifluoromethyl)thio)pyridine, is formed, it can readily undergo a condensation reaction with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or cyanoacetylhydrazine) to yield the corresponding hydrazone. nih.govsemanticscholar.org The reaction is typically carried out in a suitable solvent like ethanol (B145695) or dioxane and may be catalyzed by a small amount of acid. nih.govdoaj.org The resulting hydrazone contains a C=N-N linkage, which serves as a versatile scaffold for further synthetic modifications or as a pharmacophore in biologically active molecules. researchgate.netsemanticscholar.org

Rearrangement Reactions and Tautomerism Investigations

Thione-thiol tautomerism is a prototropic tautomerism that occurs in heterocyclic compounds containing a thioamide group (-N-C=S). This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms, resulting in two distinct tautomeric forms: the thione (lactam) form and the thiol (lactim) form. The position of this equilibrium is sensitive to factors such as the compound's structure, solvent polarity, temperature, and concentration. nih.gov

While 2-Methyl-3-((trifluoromethyl)thio)pyridine itself does not exhibit this tautomerism because its sulfur atom is locked in a thioether linkage with a trifluoromethyl group, the phenomenon is highly relevant to its structural isomer, 3-(Trifluoromethyl)pyridine-2-thiol . In this related compound, the proton can reside on either the ring nitrogen, forming the 3-(Trifluoromethyl)pyridin-2(1H)-thione tautomer, or on the exocyclic sulfur atom, yielding the 3-(Trifluoromethyl)pyridine-2-thiol tautomer. sigmaaldrich.com

Studies on similar 2-mercaptopyridine (B119420) systems have shown that the equilibrium is heavily influenced by the environment. nih.gov

In nonpolar solvents and at low concentrations , the thiol form tends to predominate. nih.gov

In polar solvents like ethanol and water , the equilibrium shifts significantly towards the more polar thione form. nih.gov

In the solid state , self-association through hydrogen bonding often favors the thione tautomer. nih.gov

The strong electron-withdrawing nature of the trifluoromethyl group at the 3-position is expected to influence the acidity of the N-H and S-H protons, thereby affecting the tautomeric constant (KT = [thiol]/[thione]). This tautomeric relationship is crucial as the two forms possess different chemical and physical properties, which can impact their biological activity and reactivity.

Experimental and Theoretical Elucidation of Tautomeric Forms

Information not available in the searched scientific literature.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Methyl-3-((trifluoromethyl)thio)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

Comprehensive ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Structural Assignment

A full structural assignment is achieved by integrating data from proton (¹H), carbon (¹³C), nitrogen (¹⁵N), and fluorine (¹⁹F) NMR spectroscopy. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum displays signals for each unique proton environment in the molecule. For 2-Methyl-3-((trifluoromethyl)thio)pyridine, this includes a singlet for the methyl (CH₃) protons and distinct signals for the three protons on the pyridine (B92270) ring. A patent describing the synthesis of related compounds provides ¹H NMR data in CDCl₃, showing a methyl singlet at approximately 2.65 ppm and three aromatic signals at 7.14 (dd), 8.01 (d), and 8.49 (d) ppm. These aromatic signals correspond to the protons at positions 5, 4, and 6 of the pyridine ring, respectively, with their multiplicities (doublet of doublets and doublets) arising from coupling to adjacent protons.

¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon atoms. The spectrum for 2-Methyl-3-((trifluoromethyl)thio)pyridine is expected to show seven distinct signals: one for the methyl carbon, five for the pyridine ring carbons, and one for the trifluoromethyl (CF₃) carbon. The CF₃ carbon signal is characteristically split into a quartet due to one-bond coupling with the three fluorine atoms. While specific data for this exact molecule is not widely published, analysis of the closely related 2-Chloro-3-(trifluoromethyl)pyridine (B31430) shows the carbon bearing the CF₃ group appears around 123 ppm (q, J ≈ 274 Hz).

¹⁹F NMR: ¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethylthio group. The three equivalent fluorine atoms of the -SCF₃ group are expected to produce a single, sharp signal (a singlet) in the ¹⁹F NMR spectrum. Its chemical shift provides information about the electron-withdrawing nature of the pyridine ring. For comparison, the ¹⁹F signal for 2-methoxy-3-(trifluoromethyl)pyridine (B55313) appears at -64.03 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is sensitive to the electronic effects of its substituents, in this case, the methyl and trifluoromethylthio groups.

Table 1: Representative NMR Spectroscopic Data for 2-Methyl-3-((trifluoromethyl)thio)pyridine and Related Analogues.

| Nucleus | Compound | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | 2-Methyl-3-((trifluoromethyl)thio)pyridine | ~2.65 ~7.14 ~8.01 ~8.49 | s (CH₃) dd (H5) d (H4) d (H6) | |

| ¹³C | 2-Chloro-3-(trifluoromethyl)pyridine (analogue) | ~123 (q, J ≈ 274 Hz) | Quartet (CF₃) | |

| ¹⁹F | 2-Methoxy-3-(trifluoromethyl)pyridine (analogue) | -64.03 | Singlet (CF₃) |

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously determining the substitution pattern on the pyridine ring by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For 2-Methyl-3-((trifluoromethyl)thio)pyridine, COSY would show correlations between the adjacent protons on the pyridine ring (H4, H5, and H6), confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum for the methyl group and the C-H bonds on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for 2-Methyl-3-((trifluoromethyl)thio)pyridine would include:

A correlation from the methyl protons (CH₃) to the C2 and C3 carbons of the pyridine ring.

Correlations from the H4 proton to carbons C2, C3, C5, and C6.

Correlations from the H6 proton to C2 and C5. These correlations act like a puzzle, allowing for the complete and unambiguous assembly of the molecular structure.

Density Functional Theory (DFT)-NMR Analysis for Chemical Shift Prediction and Conformational Studies

Computational chemistry provides a powerful method for validating experimental findings. DFT calculations can predict NMR chemical shifts with a high degree of accuracy. For 2-Methyl-3-((trifluoromethyl)thio)pyridine, a molecular model would be built and its geometry optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p).

Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR shielding tensors, which are then converted into chemical shifts. By comparing the theoretically predicted ¹H and ¹³C chemical shifts with the experimental values, the structural assignment can be further confirmed. This method is particularly useful for resolving ambiguities in complex spectra and can also be used to study the molecule's conformational preferences, such as the rotational barrier of the SCF₃ group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. High-resolution techniques offer extremely precise mass measurements.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is the gold standard for confirming the elemental composition of a new compound. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a single, unique molecular formula. For 2-Methyl-3-((trifluoromethyl)thio)pyridine, the exact mass of the molecular ion ([M]⁺) is calculated and compared to the experimentally measured value. Any deviation is measured in parts per million (ppm), with a low error (<5 ppm) providing strong confidence in the assigned formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

ESI-MS is a soft ionization technique that is particularly useful for generating intact molecular ions, often as the protonated species [M+H]⁺. This method allows for the clear determination of the molecular weight of the parent compound. The detection of an ion corresponding to the mass of 2-Methyl-3-((trifluoromethyl)thio)pyridine confirms its molecular weight.

Table 2: Mass Spectrometry Data for 2-Methyl-3-((trifluoromethyl)thio)pyridine.

| Technique | Ion | Theoretical m/z | Notes |

|---|---|---|---|

| HRMS | [M]⁺ (C₇H₆F₃NS) | 193.01732 | Provides precise mass to confirm elemental composition. |

| ESI-MS | [M+H]⁺ | 194.02515 | Commonly observed ion confirming molecular weight. |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).

The IR spectrum of "2-Methyl-3-((trifluoromethyl)thio)pyridine" is expected to exhibit a series of characteristic absorption bands that confirm the presence of the pyridine ring, the methyl group, and the trifluoromethylthio group.

The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region (C=C and C=N stretching) and at lower frequencies for ring breathing and deformation modes. For instance, the IR spectrum of 2-methylpyridine (B31789) shows characteristic absorptions in these regions nist.gov.

The C-H stretching vibrations of the methyl group and the aromatic protons on the pyridine ring are expected in the 3100-2850 cm⁻¹ range. C-H bending vibrations for the methyl group typically appear around 1450 cm⁻¹ and 1375 cm⁻¹.

The trifluoromethylthio (-SCF₃) group will have strong and characteristic absorption bands. The C-F stretching vibrations are known to be very intense and typically occur in the 1350-1100 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears in the 800-600 cm⁻¹ range. The presence of the highly electronegative CF₃ group is known to influence the electronic distribution and vibrational frequencies of the entire molecule vulcanchem.com.

Table 2: Predicted Characteristic IR Absorption Bands for 2-Methyl-3-((trifluoromethyl)thio)pyridine

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Pyridine Ring |

| 2980-2850 | Aliphatic C-H Stretch | Methyl Group (-CH₃) |

| 1600-1450 | C=C and C=N Stretch | Pyridine Ring |

| 1450-1370 | C-H Bend | Methyl Group (-CH₃) |

| 1350-1100 | C-F Stretch (strong) | Trifluoromethyl Group (-CF₃) |

| 800-600 | C-S Stretch | Thioether (-S-) |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the energy of the scattered photons provides information about the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For "2-Methyl-3-((trifluoromethyl)thio)pyridine," Raman spectroscopy would be particularly useful for observing the vibrations of the C-S bond and the symmetric breathing modes of the pyridine ring, which may be weak in the IR spectrum. The Raman spectra of pyridine itself are well-studied and show strong bands for ring breathing modes around 1000 cm⁻¹ and 1030 cm⁻¹ researchgate.net. The C-S stretching vibration, typically found between 650-700 cm⁻¹, would also be a diagnostic feature in the Raman spectrum. The symmetric vibrations of the -CF₃ group would also be expected to give rise to distinct Raman signals.

By combining the data from both IR and Raman spectroscopy, a more complete picture of the vibrational landscape of "2-Methyl-3-((trifluoromethyl)thio)pyridine" can be obtained, leading to a more confident structural assignment.

Table 3: Expected Key Raman Shifts for 2-Methyl-3-((trifluoromethyl)thio)pyridine

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | Pyridine Ring |

| ~2920 | Symmetric C-H Stretch | Methyl Group (-CH₃) |

| ~1030 | Ring Breathing (Symmetric) | Pyridine Ring |

| ~1000 | Ring Breathing (Trigonal) | Pyridine Ring |

| ~750 | Symmetric C-F Stretch | Trifluoromethyl Group (-CF₃) |

| ~700 | C-S Stretch | Thioether (-S-) |

X-ray Diffraction Studies

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. To perform this analysis, a suitable single crystal of "2-Methyl-3-((trifluoromethyl)thio)pyridine" is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice.

By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed. From this map, the precise positions of all atoms (excluding hydrogen, which is typically located from the electron density map or placed in calculated positions) can be determined.

Table 4: Hypothetical Crystallographic Data for 2-Methyl-3-((trifluoromethyl)thio)pyridine

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions (Å) | a, b, c, and angles α, β, γ would be determined |

| Bond Length (C-S) | ~1.75 - 1.80 Å |

| Bond Length (C-CF₃) | ~1.50 - 1.55 Å |

| Torsion Angle (C-C-S-C) | Would define the conformation of the thioether linkage |

Beyond the structure of a single molecule, SCXRD data allows for a detailed analysis of the supramolecular assembly, which is how the molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to various properties, such as the normalized contact distance (d_norm). Red spots on the d_norm surface indicate close intermolecular contacts, highlighting regions of significant interaction.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. By decomposing the fingerprint plot, the percentage contribution of each type of interaction (e.g., H···H, C···H, F···H) to the total surface area can be calculated. This analysis provides a deep understanding of the forces that govern the solid-state architecture of "2-Methyl-3-((trifluoromethyl)thio)pyridine."

Table 5: Anticipated Intermolecular Contacts for 2-Methyl-3-((trifluoromethyl)thio)pyridine from Hirshfeld Surface Analysis

| Interaction Type | Description | Anticipated Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms on adjacent molecules | Significant |

| F···H/H···F | Weak hydrogen bonds involving fluorine and hydrogen atoms | Significant |

| N···H/H···N | Weak hydrogen bonds involving the pyridine nitrogen and hydrogen atoms | Moderate |

| C···H/H···C | Van der Waals interactions involving carbon and hydrogen | Moderate |

| S···H/H···S | Weak interactions involving the sulfur atom | Minor |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For an aromatic compound like 2-Methyl-3-((trifluoromethyl)thio)pyridine, the absorption of UV-Vis light would be expected to promote electrons from π to π* orbitals and from non-bonding (n) orbitals to π* orbitals. The presence of the pyridine ring, the methyl group, and the trifluoromethylthio group would all influence the wavelengths and intensities of these absorptions.

The photophysical properties, such as fluorescence or phosphorescence, could also be investigated. Upon excitation at a specific wavelength, the molecule may emit light at a longer wavelength. The quantum yield and lifetime of such emission would provide insights into the de-excitation pathways and the influence of the trifluoromethylthio substituent on the excited state properties of the pyridine ring.

Table 1: Hypothetical UV-Vis Absorption Data for 2-Methyl-3-((trifluoromethyl)thio)pyridine in a Standard Solvent (e.g., Ethanol)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| ~210-230 | >10,000 | π → π* (Pyridine ring) |

| ~260-280 | 1,000-5,000 | π → π* (Pyridine ring) |

| ~300-330 | <1,000 | n → π* (Sulfur lone pair) |

Note: This table is illustrative and based on typical values for similar aromatic and sulfur-containing compounds. Actual experimental values would be required for confirmation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For 2-Methyl-3-((trifluoromethyl)thio)pyridine, with the chemical formula C₈H₈F₃NS, this analysis would provide experimental percentages of carbon, hydrogen, nitrogen, and sulfur. The percentage of fluorine is often determined by specific ion-selective electrode methods or calculated by difference. The close agreement between the experimentally determined percentages and the calculated theoretical values is a primary confirmation of the compound's elemental composition and purity.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for C₈H₈F₃NS

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 46.37 | To be determined |

| Hydrogen (H) | 3.89 | To be determined |

| Nitrogen (N) | 6.76 | To be determined |

| Sulfur (S) | 15.47 | To be determined |

| Fluorine (F) | 27.51 | To be determined |

Chromatographic Techniques for Purity and Isomeric Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 2-Methyl-3-((trifluoromethyl)thio)pyridine and for separating it from any potential isomers or impurities. A reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

The retention time of the compound would be a characteristic feature under specific chromatographic conditions. The presence of a single, sharp peak would indicate a high degree of purity. Furthermore, HPLC can be used to resolve and quantify isomers, which is particularly important in synthetic chemistry where multiple positional isomers can be formed. The integration of the peak area in the chromatogram allows for the quantitative determination of the compound's purity.

Table 3: Representative HPLC Method Parameters for the Analysis of 2-Methyl-3-((trifluoromethyl)thio)pyridine

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: These are typical starting conditions and would require optimization for the specific compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to predict a wide array of molecular properties. For a molecule like 2-Methyl-3-((trifluoromethyl)thio)pyridine, these calculations are typically performed using a hybrid functional, such as B3LYP, paired with a basis set like 6-311+G(d,p) to ensure reliable results. ias.ac.innih.govnih.gov

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 2-Methyl-3-((trifluoromethyl)thio)pyridine, this process involves calculating the total energy of the molecule as its bond lengths, bond angles, and dihedral angles are systematically varied until a minimum energy conformation is found.

The key structural features of interest are the orientation of the methyl (-CH₃) group at position 2 and, more significantly, the conformation of the trifluoromethylthio (-SCF₃) group at position 3. The rotation around the C₃-S bond is particularly important as it dictates the spatial relationship between the bulky -SCF₃ group and the rest of the pyridine (B92270) ring. This rotation gives rise to different conformers with varying energies.

Computational studies on similar substituted pyridines reveal that the planarity of the pyridine ring is largely maintained, though minor deviations can occur due to steric hindrance from the substituents. researchgate.net The final optimized geometry represents the most probable structure of the molecule in the gas phase. This optimized structure is crucial as it serves as the foundation for all subsequent property calculations.

Table 1: Predicted Geometrical Parameters for 2-Methyl-3-((trifluoromethyl)thio)pyridine (Illustrative) Based on typical values from DFT calculations on related substituted pyridines.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C₂-C₃ | 1.398 | N₁-C₂-C₃ | 123.5 |

| C₃-S | 1.785 | C₂-C₃-S | 121.0 |

| S-C(F₃) | 1.840 | C₃-S-C(F₃) | 101.5 |

| C-F (avg.) | 1.345 | F-C-F (avg.) | 107.0 |

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic signatures, which are invaluable for compound identification and characterization.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated to predict the IR spectrum. These calculations help in assigning the observed experimental absorption bands to specific molecular motions, such as C-H stretching, C=N stretching of the pyridine ring, and the characteristic strong absorptions associated with the C-F stretching modes of the trifluoromethyl group. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are instrumental in assigning signals in the experimental NMR spectra to specific protons and carbon atoms in the molecule, confirming its structural connectivity.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of the molecule. This allows for the prediction of the UV-Vis absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, such as n→π* or π→π* transitions. acs.org

Analysis of the electronic structure provides deep insights into the molecule's stability, reactivity, and intermolecular interaction capabilities.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.govnih.gov For 2-Methyl-3-((trifluoromethyl)thio)pyridine, the HOMO is expected to be localized primarily on the sulfur atom and the pyridine ring, while the LUMO may be distributed over the pyridine ring and the electron-withdrawing trifluoromethyl group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Table 2: Predicted Electronic Properties for 2-Methyl-3-((trifluoromethyl)thio)pyridine (Illustrative) Based on DFT/B3LYP/6-311+G(d,p) level of theory.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Chemical Potential (μ) | -4.025 |

| Chemical Hardness (η) | 2.825 |

| Electrophilicity Index (ω) | 2.86 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com

In the MEP map of 2-Methyl-3-((trifluoromethyl)thio)pyridine:

Red/Yellow Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. Such regions are expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons and potentially around the highly electronegative fluorine atoms. mdpi.com

Blue Regions (Positive Potential): These areas are electron-poor and susceptible to nucleophilic attack. Positive potential is generally found around the hydrogen atoms. nih.gov

Green Regions (Neutral Potential): These represent areas of near-zero potential.

The MEP map provides a clear, intuitive picture of the charge distribution and helps rationalize the molecule's intermolecular interaction patterns. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT). nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO properties of organic molecules. The key parameters of interest are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Theoretical studies on various pyridine derivatives have shown that the magnitude of the NLO response is highly dependent on the nature and position of substituent groups on the pyridine ring. nih.govymerdigital.com The presence of both electron-donating groups (EDGs) and electron-accepting groups (EAGs) can enhance NLO properties by facilitating intramolecular charge transfer (ICT). researchgate.netmq.edu.au For 2-Methyl-3-((trifluoromethyl)thio)pyridine, the methyl group (-CH₃) at the 2-position is a weak electron donor, while the trifluoromethylthio group (-SCF₃) at the 3-position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.

This donor-acceptor substitution pattern suggests that 2-Methyl-3-((trifluoromethyl)thio)pyridine could exhibit NLO properties. DFT calculations on similar substituted pyridines have been used to determine their first hyperpolarizability, a key indicator of second-order NLO activity. researchgate.nethacibayram.edu.tr A hypothetical study on this compound would likely involve optimizing its molecular geometry and calculating the hyperpolarizability to assess its potential as an NLO material.

Table 1: Predicted Influence of Substituents on NLO Properties of a Pyridine Ring

| Substituent Group | Position | Electronic Nature | Predicted Effect on First Hyperpolarizability (β) |

| -CH₃ | 2 | Electron-Donating | Moderate Increase |

| -SCF₃ | 3 | Electron-Accepting | Significant Increase |

This table is illustrative and based on general principles of NLO materials. Specific values would require dedicated quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Correlation of Structural Descriptors with Chemical Reactivity or Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the structural or property descriptors of a series of compounds with their biological activity or chemical reactivity. nih.gov These models are invaluable in drug discovery and materials science for predicting the efficacy and properties of new molecules.

For pyridine derivatives, QSAR studies have been conducted to understand their antiproliferative, antioxidant, and antimicrobial activities. nih.govwjpsonline.com These studies typically involve calculating a range of molecular descriptors, such as:

Electronic descriptors: HOMO-LUMO energy gap, dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

A QSAR study on a series of compounds including 2-Methyl-3-((trifluoromethyl)thio)pyridine could elucidate which structural features are critical for a particular biological effect. For instance, the lipophilicity and electronic properties conferred by the -SCF₃ group could be correlated with cell membrane permeability or interaction with a specific biological target. While no specific QSAR studies on 2-Methyl-3-((trifluoromethyl)thio)pyridine are currently available, the methodology provides a clear path for future investigations into its potential biological applications. nih.govwjpsonline.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial in drug design for understanding potential mechanisms of action.

Investigation of Ligand-Target Interactions with Biological Macromolecules (e.g., enzymes, receptors)

The pyridine ring is a common scaffold in many approved drugs and biologically active molecules. nih.gov Molecular docking studies on various pyridine-containing compounds have revealed their potential to interact with a wide range of biological targets, including enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and cyclooxygenase (COX). mdpi.comnih.govnih.gov

For 2-Methyl-3-((trifluoromethyl)thio)pyridine, docking simulations could be performed to screen its binding potential against a library of known drug targets. The simulation would place the molecule into the binding site of a protein and calculate the most stable binding pose. The interactions stabilizing this pose, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed. For example, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, while the trifluoromethyl group could engage in hydrophobic or specific fluorine interactions within the protein's active site.

Prediction of Binding Affinities and Proposed Modes of Action

Beyond identifying potential binding poses, molecular docking algorithms provide a scoring function to estimate the binding affinity of the ligand for the target. acs.org These scores, though not a direct measure of binding energy, allow for the ranking of different compounds and the prioritization of candidates for experimental testing.

A docking study of 2-Methyl-3-((trifluoromethyl)thio)pyridine against a specific enzyme, for instance, would yield a docking score and a detailed view of its binding mode. acs.org This information allows for the formulation of a hypothesis about its mode of action. If the molecule is predicted to bind strongly to the active site of a key enzyme in a disease pathway, it could be proposed as a potential inhibitor of that enzyme.

Table 2: Illustrative Docking Simulation Results for a Pyridine Derivative

| Target Protein | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Mode of Action |

| EGFR Tyrosine Kinase | 4HJO | -8.5 | Met793, Leu718, Cys797 | Inhibition of cell signaling |

| DNA Gyrase | 5MMN | -7.9 | Asp73, Gly77, Arg76 | Inhibition of DNA replication |

This table is for illustrative purposes only and shows the type of data generated from molecular docking studies on related pyridine compounds. mdpi.comjohnshopkins.edu The data does not represent results for 2-Methyl-3-((trifluoromethyl)thio)pyridine.

Crystal Structure Prediction and Analysis (e.g., Void Analysis)

Understanding the solid-state packing of a molecule is important for its purification, formulation, and material properties. While experimental single-crystal X-ray diffraction is the definitive method, computational crystal structure prediction (CSP) can provide valuable insights, especially when high-quality crystals are difficult to obtain. rsc.org

CSP studies involve generating a multitude of possible crystal packing arrangements and ranking them by their lattice energies. rsc.org For pyridine and its derivatives, studies have shown that intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking play a crucial role in the final crystal structure. nih.govresearchgate.netnih.gov In the case of 2-Methyl-3-((trifluoromethyl)thio)pyridine, the presence of the polar C-F and C-S bonds could lead to specific dipole-dipole interactions influencing the packing.

A detailed analysis of a predicted or experimentally determined crystal structure would include an examination of voids or empty spaces within the crystal lattice. Void analysis is important as it can impact the material's density, stability, and its ability to host guest molecules. Although no specific crystal structure or void analysis for 2-Methyl-3-((trifluoromethyl)thio)pyridine has been reported, such a study would be a standard part of its solid-state characterization. nih.gov

Applications in Advanced Organic Synthesis

Function as Key Building Blocks and Synthetic Intermediates

The utility of a chemical compound in organic synthesis is often defined by its capacity to serve as a versatile precursor for more complex molecular structures. Trifluoromethylated and thiolated pyridines are recognized as important building blocks for creating novel compounds in the pharmaceutical and agrochemical industries. nih.govnih.govresearchgate.netrsc.org

Precursors for the Construction of Complex Heterocyclic Architectures

Synthesis of Fused Pyridine (B92270) Ring Systems (e.g., Thieno[3,2-b]pyridines, Imidazo[1,2-a]pyridines)

The synthesis of fused pyridine systems like thienopyridines and imidazopyridines is of significant interest due to their prevalence in biologically active molecules.

Thieno[3,2-b]pyridines: The construction of the thieno[3,2-b]pyridine (B153574) scaffold typically involves the formation of a thiophene (B33073) ring fused to a pyridine core. nih.govrsc.org Synthetic strategies often rely on the cyclization of appropriately substituted pyridines possessing functional groups that can form the thiophene ring. While methods exist for creating various thienopyridine derivatives, mdpi.comnih.govkuleuven.be specific methodologies that utilize 2-Methyl-3-((trifluoromethyl)thio)pyridine as the starting material are not described in the available literature.

Imidazo[1,2-a]pyridines: The synthesis of imidazo[1,2-a]pyridines is a well-established area of heterocyclic chemistry, with the most common route being the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.govacs.orgbio-conferences.org Numerous variations and improvements on this method have been developed to accommodate a wide range of substituents. organic-chemistry.orgnih.gov However, the application of 2-Methyl-3-((trifluoromethyl)thio)pyridine in the synthesis of imidazo[1,2-a]pyridines has not been specifically reported. The starting material for this synthesis would typically need to be a derivative, such as 2-amino-3-((trifluoromethyl)thio)-6-methylpyridine, for which synthetic routes and subsequent cyclization studies are not prominent in the literature.

Development of Novel Reagents and Catalytic Systems

A survey of current chemical literature does not provide specific instances of 2-Methyl-3-((trifluoromethyl)thio)pyridine being employed in the development of novel reagents or catalytic systems. The unique electronic properties conferred by the trifluoromethylthio group could theoretically be exploited in ligand design for catalysis, but dedicated research in this area concerning this particular compound is not apparent.

Stereoselective Synthesis Utilizing Chiral Derivatives

There is no information available in the scientific literature regarding the use of chiral derivatives of 2-Methyl-3-((trifluoromethyl)thio)pyridine in stereoselective synthesis. The development of chiral variants and their application in asymmetric transformations remains an unexplored area of research for this compound.

Applications in Medicinal Chemistry Research

Design and Synthesis of Bioactive Pyridine (B92270) Derivatives

The pyridine nucleus, particularly when substituted with trifluoromethyl groups, is a recurring feature in many biologically active compounds. researchoutreach.org Researchers have leveraged this scaffold to synthesize a diverse array of derivatives targeting a range of pathological conditions.

Derivatives of trifluoromethyl-substituted pyridines have been a significant focus of anti-cancer research. The unique properties conferred by the trifluoromethyl group can enhance the pharmacological profile of potential drug candidates. nih.gov

A series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumor potential against triple-negative breast cancer (TNBC) cell lines. mdpi.comnih.gov The synthesis involved a Suzuki-Miyaura cross-coupling reaction. In vitro studies using the MDA-MB-231 and MDA-MB-468 TNBC cell lines demonstrated that several of these compounds inhibited cancer cell growth with minimal effect on non-tumorigenic MCF-12A cells. mdpi.comnih.gov One of the most promising compounds, methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate, was found to decrease cell viability and proliferation in MDA-MB-231 cells. mdpi.com Further evaluation in an in ovo chick chorioallantoic membrane (CAM) model showed that this derivative could also reduce tumor size, highlighting its potential as an antitumor agent. mdpi.comnih.gov

Similarly, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and assessed for their in vitro cytotoxicity against various human cancer cell lines. nih.gov Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govelsevierpure.comthiazolo[4,5-d]pyrimidine-2(3H)-thione was identified as the most active compound. nih.gov Another study focused on synthesizing novel trifluoromethyl-substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives. These compounds were screened against four human cancer cell lines (Neuro-2a, Hela, A549, and COLO 205), with most showing promising anticancer activity at concentrations below 25 μM. nih.gov

The following table summarizes the in vitro anti-cancer activity of selected trifluoromethylpyridine derivatives.

| Compound Class | Cell Line | Key Findings | Reference |

| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | MDA-MB-231, MDA-MB-468 (TNBC) | Growth inhibition of cancer cells with low toxicity to non-tumorigenic cells. Reduced tumor size in ovo model. | mdpi.comnih.gov |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | NCI-60 panel | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govelsevierpure.comthiazolo[4,5-d]pyrimidine-2(3H)-thione was the most active derivative. | nih.gov |

| Furo[2,3-b]pyridine and Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives | Neuro-2a, Hela, A549, COLO 205 | Most compounds showed promising activity at <25 μM. | nih.gov |

The pyridine scaffold has been instrumental in the development of agents targeting the central nervous system. Specifically, derivatives of 2-methylpyridine (B31789) have been investigated for their potential as anxiolytics by targeting metabotropic glutamate receptors. One such derivative, 2-methyl-6-(phenylethynyl)pyridine (MPEP), is a well-known antagonist of the metabotropic glutamate 5 receptor (mGlu5). nih.gov Research has shown that MPEP exhibits anxiolytic-like effects in various rodent models of anxiety. nih.gov

Building on this, further research led to the synthesis of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, a highly selective mGlu5 receptor antagonist. This compound was developed to improve upon the pharmacological profile of MPEP and was found to be significantly more potent in a rat model of anxiety. nih.gov These studies underscore the utility of the 2-methylpyridine core in designing selective antagonists for neurological targets.

The 2-Methyl-3-((trifluoromethyl)thio)pyridine moiety is a key structural element in the development of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in pain signaling. A series of 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were synthesized and investigated as human TRPV1 (hTRPV1) antagonists. nih.govelsevierpure.comnih.gov

Within this series, compound 24S, N-((2-(cyclohexylthio)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide, demonstrated excellent, stereospecific antagonism of capsaicin-induced activation with a Ki(CAP) value of 0.4 nM. nih.govnih.gov This compound also showed strong, dose-dependent anti-allodynic activity in a rat neuropathic pain model, proving superior to previous lead compounds. nih.gov Its mechanism of action through TRPV1 was further supported by its ability to block capsaicin-induced hypothermia in mice. elsevierpure.comnih.gov

The following table presents data for selected TRPV1 antagonists from this series.

| Compound | Structure Modification | TRPV1 Antagonism (Ki(CAP), nM) | In Vivo Efficacy | Reference |

| 24S | 2-(Cyclohexylthio) | 0.4 | Strong anti-allodynic activity (ED50 = 0.19 mg/Kg) | nih.gov |

| 12 | 2-(3-Bromopropylthio) | Good antagonism | Not specified | researchgate.net |

| 28 | 2-Methyl on cyclohexyl ring | Reduced potency by twofold compared to 24S | Not specified | researchgate.net |

Pyridine-based structures have been explored as inhibitors of critical enzymes involved in disease processes. For instance, various terpyridine derivatives were designed and evaluated for their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and a target for anti-cancer drugs. nih.gov Structure-activity relationship studies revealed that 2,2':6',3"- and 2,2':6',4"-terpyridine derivatives were potent topoisomerase I inhibitors, while 2,2':6',2"-terpyridine derivatives showed high cytotoxicity toward several human tumor cell lines. nih.gov Other research has identified dual inhibitors of Topoisomerase I and II that can suppress cell proliferation and induce apoptosis in liver cancer models by modulating the PI3K/Akt/mTOR signaling pathway. medchemexpress.com

In the context of neurodegenerative diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE) is a key therapeutic strategy. Novel pyridazine-containing compounds have been synthesized as potential dual inhibitors of both acetylcholinesterase and butyrylcholinesterase (BuChE). nih.gov One compound in this series demonstrated potent inhibition with IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE. nih.gov Additionally, pyridyl and anilyl trifluoromethyl ketoximes have been investigated as reactivators of acetylcholinesterase that has been inhibited by organophosphorus compounds. nih.gov

The development of novel anti-inflammatory agents has also benefited from the chemistry of trifluoromethylpyridine derivatives. Research into trifluoromethyl-substituted pyrazole derivatives has identified them as potential COX-2 inhibitors. nih.gov Molecular docking studies supported the anti-inflammatory activity observed in carrageenan-induced rat paw edema assays, with 3-trifluoromethylpyrazoles being the most effective agents. nih.gov

Another study reported that 2-[(phenylthio)methyl]pyridine derivatives inhibited the dermal reverse passive Arthus reaction (RPAR) in rats, a model of immune complex-mediated inflammation. These compounds also reduced exudate volume and white blood cell accumulation in a pleural inflammation model, showing a pattern of activity distinct from nonsteroidal anti-inflammatory drugs like indomethacin. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Pharmacological Targets

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For the 2-thio pyridine derivatives developed as TRPV1 antagonists, SAR studies revealed several key insights. It was found that 2-cycloalkylthio derivatives exhibited better antagonism than the corresponding 2-alkylthio derivatives. nih.gov Further exploration of substitutions on the cyclohexyl ring of the potent antagonist 24S showed that adding a 2-methyl group reduced potency, while a 4-ethyl group resulted in similar activity. researchgate.net

In the development of terpyridine-based topoisomerase I inhibitors, SAR studies indicated that the specific arrangement of the pyridine rings was critical for activity. While 2,2':6',3"- and 2,2':6',4"-terpyridines were effective enzyme inhibitors, the 2,2':6',2"-terpyridine scaffold led to compounds with greater direct cytotoxicity. nih.gov These studies demonstrate how systematic structural modifications of the pyridine core can fine-tune the biological activity of the resulting compounds for specific therapeutic targets.

Prodrug Design Strategies for Enhanced Pharmacokinetic and Pharmacodynamic Profiles

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.govresearchgate.net This strategy is often employed to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism, thereby improving its pharmacokinetic and pharmacodynamic profile. researchgate.netnih.gov

For a compound like 2-Methyl-3-((trifluoromethyl)thio)pyridine, several theoretical prodrug strategies could be envisioned to enhance its potential therapeutic efficacy. These strategies often involve chemical modification of the parent molecule to create a bioreversible derivative.

Hypothetical Prodrug Strategies for 2-Methyl-3-((trifluoromethyl)thio)pyridine:

| Prodrug Moiety | Potential Advantage | Target Enzyme/Condition for Activation |

| Ester | Improved lipophilicity and cell membrane permeability. | Esterases |

| Phosphate Ester | Increased aqueous solubility for intravenous administration. | Phosphatases |

| Carbamate | Enhanced stability and controlled release of the parent drug. | Carboxylesterases |

| N-Oxide | Altered polarity and potential for targeted delivery. | Reductases |

These approaches are standard in medicinal chemistry for modifying drug candidates. nih.gov However, without experimental data on the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of 2-Methyl-3-((trifluoromethyl)thio)pyridine, the selection of an optimal prodrug strategy remains speculative. The successful design of a prodrug would necessitate a thorough understanding of the parent molecule's liabilities that need to be addressed. nih.gov

Targeting Specific Molecular Pathways (e.g., Apoptotic Processes, MAPK1 Inhibition)

The trifluoromethylpyridine scaffold is present in various biologically active molecules, and its derivatives have been investigated for their potential to modulate different signaling pathways. researchoutreach.orgnih.gov However, specific studies detailing the effects of 2-Methyl-3-((trifluoromethyl)thio)pyridine on apoptotic processes or the MAPK1 (ERK2) pathway are not currently available. nih.govnih.gov

Apoptotic Processes:

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. While some novel thieno[3,2-b]pyridine (B153574) derivatives have shown antitumor activity, their mechanism of action was found to be independent of the induction of apoptosis, as indicated by the lack of alteration in the levels of key apoptotic markers like PARP and caspase-3. mdpi.com Without direct experimental evidence, it is not possible to ascertain whether 2-Methyl-3-((trifluoromethyl)thio)pyridine would have any pro- or anti-apoptotic activity.

MAPK1 Inhibition:

The mitogen-activated protein kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival. nih.gov The kinase ERK2, encoded by the MAPK1 gene, is a key component of this pathway. nih.gov Dysregulation of this pathway is common in various cancers, making its components attractive targets for drug development. nih.govnih.gov

Numerous inhibitors targeting different kinases in the MAPK pathway, including ERK1/2, have been developed. nih.gov These inhibitors are often characterized by their high specificity and potent inhibitory activity. While the trifluoromethylpyridine moiety is found in some kinase inhibitors, there is no published research to suggest that 2-Methyl-3-((trifluoromethyl)thio)pyridine specifically inhibits MAPK1 or any other kinase in this pathway.

Applications in Agrochemistry Research

Development of Crop Protection Agents

The trifluoromethylpyridine core is a key building block for numerous commercially successful agrochemicals. nih.govagropages.com Research in this area is driven by the need for new active ingredients with improved efficacy, selectivity, and environmental profiles to combat the challenges of pest resistance and evolving agricultural practices.

The trifluoromethylpyridine structure is integral to several potent fungicides. One notable example is Fluazinam, a broad-spectrum fungicide that contains a trifluoromethyl-substituted pyridine (B92270) ring. researchoutreach.orgnih.gov Research has shown that the trifluoromethyl-substituted pyridine derivative exhibits higher fungicidal activity compared to derivatives with chloro, nitro, or cyano substitutions. nih.gov The development of Fluazinam utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) as a key intermediate in its synthesis. researchoutreach.orgnih.gov

Further research into related structures has explored the fungicidal potential of other TFMP derivatives. For instance, studies on pyrimidinamine derivatives incorporating a 5-(trifluoromethyl)pyridin-2-yloxy moiety have demonstrated significant efficacy against corn rust (Puccinia sorghi). researchgate.net One such derivative, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, showed a higher control effect on corn rust than the commercial fungicide tebuconazole. researchgate.net Additionally, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have exhibited considerable antifungal activities against a range of plant pathogenic fungi, including several species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. frontiersin.org The introduction of a trifluoromethyl group to a pyridine ring has been shown to improve antifungal activity and broaden the antifungal spectrum of the resulting compounds. acs.org

Table 1: Examples of Fungicidal Trifluoromethylpyridine Analogues and their Target Pathogens

| Compound Class/Name | Example Target Pathogen | Reference |

|---|---|---|

| Fluazinam | Broad-spectrum fungicide | researchoutreach.orgnih.gov |

| Pyrimidinamine derivatives | Puccinia sorghi (corn rust) | researchgate.net |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae | frontiersin.org |

The trifluoromethylpyridine moiety is a key feature in a number of modern insecticides and insect growth regulators (IGRs). A prominent example is Chlorfluazuron, an IGR from the benzoylurea (B1208200) class, which is synthesized from the intermediate 2,3,5-DCTF. researchoutreach.orgnih.gov Chlorfluazuron effectively inhibits chitin (B13524) biosynthesis, primarily targeting insects in their larval stages, such as those from the orders Lepidoptera, Diptera, and Orthoptera. nih.gov Its insecticidal activity against common cutworm has been shown to be higher than that of the earlier compound, diflubenzuron. nih.gov

Research has also focused on creating novel insecticidal compounds by incorporating the TFMP structure into other chemical scaffolds. For example, a series of trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety demonstrated significant insecticidal activity against Mythimna separata and Plutella xylostella. nih.gov Many of these compounds showed 100% mortality at a concentration of 500 mg/L. nih.govresearchgate.net Further studies have shown that integrating a 5-trifluoromethylpyridyl unit into other structures can yield compounds with moderate to good insecticidal activities against pests like Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora. chigroup.site The position of the trifluoromethyl group on the pyridine ring, along with other substituents, plays a crucial role in determining the insecticidal activity and target spectrum of these compounds. chigroup.site

Table 2: Examples of Insecticidal Trifluoromethylpyridine Analogues and their Target Pests

| Compound Class/Name | Example Target Pest | Activity Type | Reference |

|---|---|---|---|

| Chlorfluazuron | Lepidoptera, Diptera, Orthoptera larvae | Insect Growth Regulator | researchoutreach.orgnih.gov |

| TFMP with 1,3,4-oxadiazole | Mythimna separata, Plutella xylostella | Insecticide | nih.govresearchgate.net |

| Fenpyridyl-based TFMP derivatives | Tetranychus cinnabarinus, Plutella xylostella, Aphis craccivora | Insecticide | chigroup.site |

The development of herbicides has significantly benefited from the inclusion of the trifluoromethylpyridine structure. nih.gov Fluazifop-butyl (B166162), the first herbicide to incorporate a TFMP substructure, demonstrated superior herbicidal activity on perennial grass weeds compared to its benzene (B151609) analogue. nih.gov This compound, an acetyl-CoA carboxylase (ACCase) inhibitor, is synthesized using 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) as a key intermediate. nih.gov Another ACCase inhibitor, Haloxyfop-methyl, which has a similar chemical structure and herbicidal spectrum to fluazifop-butyl but with longer residual soil activity, is prepared using 2,3,5-DCTF. nih.gov

Other classes of herbicides also utilize the TFMP moiety. Flazasulfuron, a sulfonylurea-type acetolactate synthase (ALS)-inhibiting herbicide, is produced from the intermediate 2-chloro-3-trifluoromethyl pyridine. researchoutreach.orgagropages.com Similarly, Pyroxsulam, another ALS inhibitor, incorporates a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, which provides effective weed control in cereal crops with better crop selectivity than its phenyl analogues. researchoutreach.orgnih.gov More recent research has explored novel phenylpyridine derivatives containing an α-trifluorothioanisole moiety, with some compounds showing potent inhibitory activity against broadleaf weeds. mdpi.com

Table 3: Examples of Herbicidal Trifluoromethylpyridine Analogues and their Mode of Action

| Compound Name | Mode of Action | Key Intermediate | Reference |

|---|---|---|---|

| Fluazifop-butyl | ACCase inhibitor | 2,5-CTF | nih.gov |

| Haloxyfop-methyl | ACCase inhibitor | 2,3,5-DCTF | nih.gov |

| Flazasulfuron | ALS inhibitor | 2-chloro-3-trifluoromethyl pyridine | researchoutreach.orgagropages.com |

| Pyroxsulam | ALS inhibitor | 2-methoxy-4-(trifluoromethyl)pyridine substructure | researchoutreach.orgnih.gov |

While the primary focus of trifluoromethylpyridine research in agrochemistry has been on fungicides, insecticides, and herbicides, there is emerging interest in their potential as antibacterial agents against plant pathogens. The introduction of a trifluoromethyl group into heterocyclic compounds is a known strategy for enhancing antimicrobial properties. acs.org For instance, research on 4-trifluoromethyl bithiazoles has demonstrated broad-spectrum antimicrobial activity. nih.gov While this study focused on viruses and human-related bacteria, it highlights the potential of the trifluoromethyl group in conferring antibacterial properties.